2,3,5,6-Tetrafluorostyrene
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Overview
Description
2,3,5,6-Tetrafluorostyrene is a fluorinated aromatic compound with the molecular formula C8H4F4. It is a derivative of styrene, where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is of significant interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetrafluorostyrene can be synthesized through several methods. One common approach involves the atom transfer radical polymerization (ATRP) of 2,3,4,5,6-pentafluorostyrene from polyether macroinitiators, followed by quantitative thiolation using sodium hydrosulfide (NaSH) and subsequent oxidation to form the sulfonate anions . Another method includes the anionic polymerization of 2,3,4,5,6-pentafluorostyrene initiated by sec-butyllithium (s-BuLi) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization. This method is preferred due to its simplicity and versatility, allowing for controlled synthesis under relatively mild conditions .
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetrafluorostyrene undergoes various chemical reactions, including nucleophilic substitution, oxidation, and polymerization. The presence of fluorine atoms enhances its reactivity towards nucleophiles, making it suitable for substitution reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as malononitrile and piperazine are commonly used in nucleophilic substitution reactions with this compound.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, such as 4-substituted tetrafluoropyridine derivatives .
Scientific Research Applications
2,3,5,6-Tetrafluorostyrene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,3,5,6-tetrafluorostyrene exerts its effects involves its interaction with various molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. In polymer applications, the compound’s ability to form strong bonds with other monomers results in materials with superior properties .
Comparison with Similar Compounds
2,3,4,5,6-Pentafluorostyrene: This compound is similar to 2,3,5,6-tetrafluorostyrene but has an additional fluorine atom.
2,3,5,6-Tetrafluoroterephthalaldehyde: Another fluorinated aromatic compound with distinct chemical properties and applications in material synthesis.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials with enhanced chemical resistance and thermal stability .
Properties
Molecular Formula |
C8H4F4 |
---|---|
Molecular Weight |
176.11 g/mol |
IUPAC Name |
3-ethenyl-1,2,4,5-tetrafluorobenzene |
InChI |
InChI=1S/C8H4F4/c1-2-4-7(11)5(9)3-6(10)8(4)12/h2-3H,1H2 |
InChI Key |
SRNGWKMBTSEYDA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=CC(=C1F)F)F)F |
Origin of Product |
United States |
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